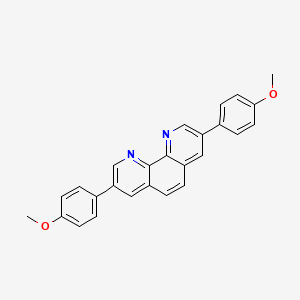
3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and biological applications. The presence of methoxy groups on the phenyl rings enhances the compound’s solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline typically involves the condensation of 4-methoxybenzaldehyde with 1,10-phenanthroline-5,6-dione. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:
4-Methoxybenzaldehyde+1,10-Phenanthroline-5,6-dioneK2CO3,EtOHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenanthroline derivatives.
科学研究应用
3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit enzyme activity.
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
作用机制
The mechanism of action of 3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then interact with biological targets such as DNA and enzymes. The chelation process can inhibit the activity of metalloenzymes and disrupt metal ion homeostasis in cells, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A parent compound without methoxy groups.
4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of methoxy groups.
3,8-Dibromo-1,10-phenanthroline: A halogenated derivative.
Uniqueness
3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to other phenanthroline derivatives. The methoxy groups also provide additional sites for chemical modification, making the compound versatile for various applications.
属性
CAS 编号 |
209795-84-6 |
|---|---|
分子式 |
C26H20N2O2 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
3,8-bis(4-methoxyphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C26H20N2O2/c1-29-23-9-5-17(6-10-23)21-13-19-3-4-20-14-22(16-28-26(20)25(19)27-15-21)18-7-11-24(30-2)12-8-18/h3-16H,1-2H3 |
InChI 键 |
BDLWYSSUMWABMH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


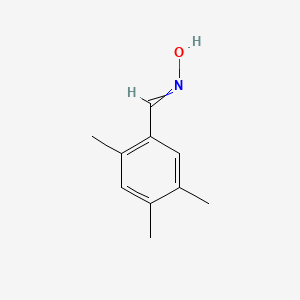
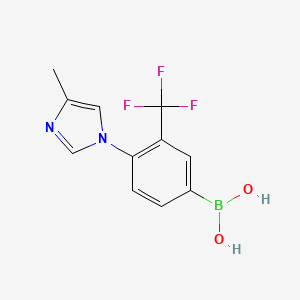
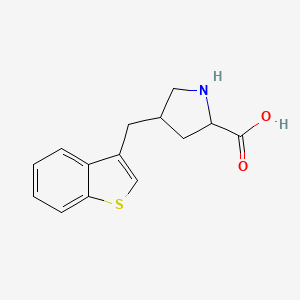
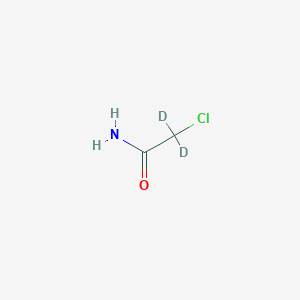
![1-(4-Tert-butylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085236.png)
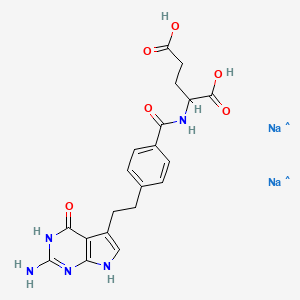
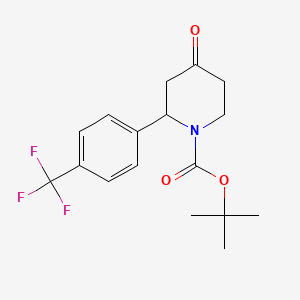
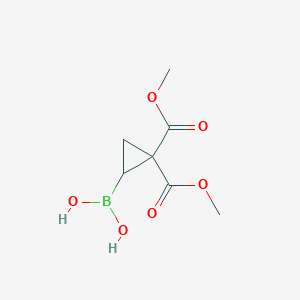
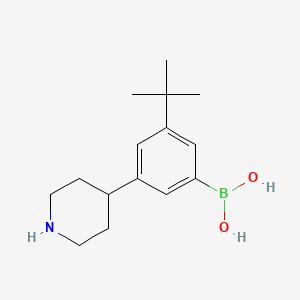



![Methyl 4-(2-benzyl-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14085293.png)
![7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B14085299.png)
